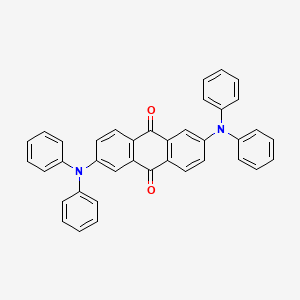

2,6-Bis(diphenylamino)anthracene-9,10-dione

Description

BenchChem offers high-quality 2,6-Bis(diphenylamino)anthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(diphenylamino)anthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(N-phenylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZENEWLXCXPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730627 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868850-50-4 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This molecule, belonging to the expansive class of anthraquinone derivatives, holds significant potential in the realms of materials science and medicinal chemistry. Anthraquinones are a well-established scaffold in the development of anticancer agents, and their unique photophysical properties make them attractive candidates for fluorescent probes in biological imaging.[1][2][3] This guide offers a robust, step-by-step synthetic protocol based on the principles of the Buchwald-Hartwig amination, detailed characterization methodologies, and a discussion of the compound's potential applications, particularly in drug development.

Introduction: The Significance of Substituted Anthraquinones

Anthracene-9,10-dione, commonly known as anthraquinone, is a polycyclic aromatic quinone that serves as a core structure for a vast array of synthetic and naturally occurring compounds. The rigid, planar structure of the anthraquinone core allows for effective intercalation with DNA, a mechanism that underpins the cytotoxic activity of several clinically used anticancer drugs.[3] Furthermore, chemical modifications to the anthraquinone scaffold can modulate its biological activity and introduce novel functionalities.

The introduction of amino groups, particularly bulky, electron-donating diphenylamino moieties at the 2 and 6 positions, is expected to significantly influence the electronic and photophysical properties of the anthraquinone core. These substitutions can enhance the molecule's fluorescence and alter its redox potential, opening up possibilities for its use as a fluorescent probe for cellular imaging or as a modulator of cellular redox processes.[2] This guide focuses on 2,6-Bis(diphenylamino)anthracene-9,10-dione, a symmetrically substituted derivative with promising characteristics for advanced applications.

Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione

The synthesis of the target compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This reaction is a powerful tool for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] The proposed synthetic pathway involves the reaction of a 2,6-dihaloanthraquinone with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Proposed Synthetic Scheme

The overall reaction is depicted below:

Figure 1: Proposed synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Detailed Experimental Protocol

This protocol is a well-established procedure for Buchwald-Hartwig amination and is adapted for the synthesis of the title compound.[6][7]

Materials:

-

2,6-Dibromoanthracene-9,10-dione

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Josiphos SL-J009-1 (or a similar bulky phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,6-dibromoanthracene-9,10-dione (1.0 eq.), diphenylamine (2.2 eq.), sodium tert-butoxide (2.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and Josiphos SL-J009-1 (0.04 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the organic filtrate sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel.[8][9][10]

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with the chosen solvent gradient. Collect the fractions containing the desired product.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 2,6-Bis(diphenylamino)anthracene-9,10-dione as a solid.

Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₂₆N₂O₂ | [11] |

| Molecular Weight | 542.63 g/mol | [11] |

| CAS Number | 868850-50-4 | [11][12] |

| Appearance | Solid | |

| Melting Point | Information not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. |

Spectroscopic Characterization

The following are the predicted spectroscopic data based on the analysis of similar structures.[13][14][15][16][17][18][19][20]

¹H NMR Spectroscopy (predicted):

-

Aromatic Protons (Diphenylamino groups): Multiple signals are expected in the range of δ 7.0-7.5 ppm. The protons on the phenyl rings attached to the nitrogen will likely show complex splitting patterns.

-

Aromatic Protons (Anthraquinone core): The protons on the central anthraquinone ring system are expected to appear as doublets and singlets in the region of δ 7.5-8.5 ppm. The symmetry of the molecule will simplify the spectrum.

¹³C NMR Spectroscopy (predicted):

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the quinone are expected to resonate in the downfield region, typically around δ 180-185 ppm.

-

Aromatic Carbons: A number of signals are anticipated in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the anthraquinone core and the four phenyl rings of the diphenylamino groups. The carbons directly attached to the nitrogen atoms will be shifted downfield.

FT-IR Spectroscopy (predicted):

-

C=O Stretch (Quinone): A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹.

-

C-N Stretch: A characteristic absorption band for the aryl-amine C-N bond should be observable around 1300-1350 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

UV-Vis Spectroscopy (predicted):

The compound is expected to exhibit strong absorption in the UV and visible regions due to its extended π-conjugated system. The λ(max) is likely to be in the range of 400-500 nm, which would impart a distinct color to the compound.[21]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) (predicted):

Based on data for similar aromatic compounds, 2,6-Bis(diphenylamino)anthracene-9,10-dione is expected to exhibit high thermal stability, with a decomposition temperature likely above 300 °C. DSC analysis would reveal its melting point and any other phase transitions.[10]

Potential Applications in Drug Development

The unique structural and predicted photophysical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione make it a compelling candidate for investigation in drug development.

Anticancer Agent

The anthraquinone core is a well-known DNA intercalator, a property leveraged in several anticancer drugs.[3] The bulky diphenylamino substituents at the 2 and 6 positions could enhance this DNA binding affinity and potentially introduce novel mechanisms of cytotoxicity. Further studies are warranted to evaluate its antiproliferative activity against various cancer cell lines.

Fluorescent Probe for Bioimaging

Many substituted anthraquinones exhibit fluorescence, and the introduction of electron-donating diphenylamino groups is likely to enhance the quantum yield of 2,6-Bis(diphenylamino)anthracene-9,10-dione.[2] This makes it a promising candidate for use as a fluorescent probe in cellular and subcellular imaging.[1][22][23] Its affinity for DNA suggests its potential as a nuclear stain for both live and fixed cells, with the advantage of being excitable with visible light, thereby reducing phototoxicity and background autofluorescence.[1][23]

Sources

- 1. Use of DNA-specific anthraquinone dyes to directly reveal cytoplasmic and nuclear boundaries in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. US1591712A - Purification of anthraquinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. PT78467A - Process for the purification of alkylated anthraquinones - Google Patents [patents.google.com]

- 11. 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. 2,6-bis(diphenylaMino)anthracene-9,10-dione | 868850-50-4 [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Use of DNA-specific anthraquinone dyes to directly reveal cytoplasmic and nuclear boundaries in live and fixed cells | Semantic Scholar [semanticscholar.org]

The Anthracene-9,10-dione Core: A Unique Photophysical Scaffold

An In-depth Technical Guide to the Photophysical Properties of Substituted Anthracene-9,10-diones

This guide provides a comprehensive exploration of the photophysical properties of anthracene-9,10-dione (anthraquinone) derivatives. Tailored for researchers, scientists, and professionals in drug development, it delves into the core principles governing their light-matter interactions, the profound influence of chemical substitutions, and the rigorous experimental methodologies required for their characterization. Our focus is on elucidating the causal relationships between molecular structure and photophysical behavior, offering field-proven insights to empower your research and development endeavors.

Anthracene-9,10-dione, commonly known as anthraquinone, is an aromatic organic compound featuring a distinctive molecular architecture. Its rigid, planar structure is composed of a central quinonoid ring fused to two flanking benzenoid rings. This extensive system of conjugated double bonds forms a potent chromophore, which is the foundation of its rich photophysical and photochemical properties.[1][2][3]

The electronic absorption spectrum of the anthraquinone core is characterized by two primary types of transitions:

-

π → π* Transitions: These are high-intensity absorption bands typically found in the UV region (around 250-330 nm). They arise from the excitation of electrons within the aromatic π-system.[1][3]

-

n → π* Transitions: These are lower-intensity, symmetry-forbidden transitions that appear at longer wavelengths, often extending into the visible region (around 400 nm). They result from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.[1]

The interplay between these electronic states is fundamental to the behavior of all anthraquinone derivatives. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁ or S₂). From here, it can relax through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state, as visualized in the Jablonski diagram below.

Caption: Generalized Jablonski diagram illustrating key photophysical processes.[4][5][6]

A notable characteristic of many anthraquinones is their high quantum yield of triplet state formation due to efficient intersystem crossing (ISC).[4] This makes the triplet state (T₁) highly relevant to their photochemistry, a property exploited in photocatalysis and photodynamic therapy.[4][7]

Tuning Photophysical Properties: The Role of Substituents

The true versatility of the anthraquinone scaffold lies in its susceptibility to chemical modification. The nature and position of substituent groups on the aromatic rings can dramatically alter the molecule's electronic structure, leading to precisely tunable photophysical properties.[1][2][8]

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and amino (-NH₂) increase the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption and emission spectra.[1][8] EDGs often enhance fluorescence quantum yields.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The effect on the spectral properties can be more complex, but strategic placement is a key tool in molecular design.

The position of the substituent is also critical. Substitution at the 1, 4, 5, or 8 positions often induces a more significant bathochromic shift than substitution at other positions.[2][3] Furthermore, intramolecular hydrogen bonding, for instance between a hydroxyl group at position 1 and the adjacent carbonyl oxygen, can significantly impact the spectral properties by increasing structural rigidity and extending π-conjugation.[9]

Caption: How EDGs and EWGs alter HOMO/LUMO energy levels and the resulting energy gap.

Quantitative Data Summary

The table below summarizes the photophysical properties of selected substituted anthracene-9,10-diones, illustrating the principles discussed.

| Compound | Substituent(s) | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| Danthron | 1,8-dihydroxy | Ethanol | 430 | 550 | - | [10] |

| Quinizarin | 1,4-dihydroxy | Ethanol | 470 | - | - | [10] |

| Alizarin | 1,2-dihydroxy | Ethanol | 433 | - | - | [10] |

| Purpurin | 1,2,4-trihydroxy | Ethanol | 482 | - | - | [10] |

| 1-amino-AQ | 1-NH₂ | Methanol | 475 | - | - | [11] |

| 1,4-diamino-AQ | 1,4-(NH₂)₂ | Methanol | 590 | - | - | [11] |

| Damnacanthal | 1-OMe, 2-CHO, 3-OH | Methanol | 400 | 542 | - | [9] |

| Rubiadin | 1-OH, 2-Me, 3-OMe | Methanol | 410 | 545 | - | [9] |

Experimental Characterization: Protocols and Workflows

Rigorous characterization is essential to understanding and applying these molecules. The following sections provide self-validating, step-by-step protocols for key spectroscopic techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the foundational technique for probing the electronic transitions from the ground state to excited states.[1] The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure and solvent environment.

Caption: A standardized workflow for acquiring high-quality UV-Vis absorption spectra.

Detailed Protocol:

-

Sample Preparation: a. Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest. Common solvents include ethanol, methanol, cyclohexane, and DMF.[12] b. Prepare a stock solution of the anthraquinone derivative with a precisely known concentration. c. Prepare a dilute working solution in a volumetric flask. The final concentration should yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[13]

-

Instrumentation and Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamp source to warm up and stabilize (typically 15-20 minutes).[14] b. Set the desired wavelength scan range (e.g., 200-800 nm). c. Fill a clean quartz cuvette with the pure solvent to be used as a blank. d. Place the blank cuvette in the spectrophotometer and perform a baseline correction or "autozero." This subtracts the absorbance of the solvent and cuvette.[15] e. Empty the blank, rinse the cuvette with a small amount of the sample solution, and then fill it approximately 3/4 full with the sample. f. Place the sample cuvette in the instrument and initiate the scan.

-

Data Analysis: a. Save the resulting spectrum. b. Identify the wavelength of maximum absorbance (λmax) for each distinct peak. c. Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the emission properties of a molecule, including its emission spectrum, Stokes shift, and fluorescence efficiency (quantum yield).

Caption: Comprehensive workflow for fluorescence spectroscopy and quantum yield determination.

Detailed Protocol:

-

Sample Preparation: a. Prepare a very dilute solution of the anthraquinone derivative in a suitable fluorescence-grade solvent. Crucially, the absorbance of the solution at the intended excitation wavelength (λex) must be below 0.1 to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution.[1]

-

Instrumentation and Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Place a cuvette containing the blank solvent in the sample holder to measure and subtract any background signal. c. To obtain an emission spectrum: Set the excitation monochromator to a fixed wavelength (λex), typically the λmax from the absorption spectrum. Scan the emission monochromator across a range of longer wavelengths.[1][16] d. To obtain an excitation spectrum: Set the emission monochromator to a fixed wavelength (λem), typically the peak of the emission spectrum. Scan the excitation monochromator across a range of shorter wavelengths. The resulting spectrum should closely match the absorption spectrum.[17][18]

-

Quantum Yield (Φf) Determination (Relative Method): This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.546).[1] a. Measure the UV-Vis absorbance of both the sample and the standard solution at the chosen excitation wavelength. Adjust concentrations so absorbances are similar and < 0.1. b. Using the same excitation wavelength and instrument settings (e.g., slit widths), measure the fluorescence emission spectrum for both the sample and the standard. c. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Isample) and the standard (Istd). d. Calculate the quantum yield of the sample using the following equation:[1]

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

This comprehensive approach, from understanding the core scaffold to applying rigorous experimental protocols, provides a robust framework for investigating and harnessing the rich photophysical properties of substituted anthracene-9,10-diones.

References

- Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.

- Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Universiti Kebangsaan Malaysia.

- General Jablonski diagram of the photochemical process of HAQ or AAQ photosensitizers.

- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Universiti Kebangsaan Malaysia.

- Electron Spin Dynamics of the Intersystem Crossing in Aminoanthraquinone Derivatives: The Spectral Telltale of Short Triplet Excited States.

- Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone deriv

- Excited state dynamics of anthraquinones and electron transfer from ground-state triethylamine to the second and/or lowest excit. Springer.

- Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. PubMed Central.

- Jablonski diagram. Wikipedia.

- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. PubMed.

- Jablonski diagram. ChemWiki.

- Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität zu Berlin.

- UV-Vis Spectroscopy of Dyes - Procedure. JoVE.

- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Royal Society of Chemistry.

- UV-Vis Spectroscopy of Dyes - Prep. JoVE.

- (PDF) Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple.

- Jablonski Diagram. Ossila.

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Theoretical investigation of substituted anthraquinone dyes. DIAL@UCLouvain.

- Jablonski Energy Diagram. Evident Scientific.

- Analytical technique: Fluorescence Spectroscopy. CIBA.

- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College.

- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington.

- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST.

- UV-Visible Spectroscopy.

- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dial.uclouvain.be [dial.uclouvain.be]

- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. chemistry.montana.edu [chemistry.montana.edu]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

crystal structure analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Bis(diphenylamino)anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the . While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed roadmap for its determination and interpretation. By leveraging established crystallographic methodologies and drawing parallels with structurally related aminoanthraquinone derivatives, we present a self-validating system for its synthesis, crystallization, single-crystal X-ray diffraction analysis, and the interpretation of its molecular and supramolecular architecture. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate the structure-property relationships of this and similar functional organic materials.

Introduction: The Significance of Aminoanthraquinones

Anthraquinone and its derivatives are a pivotal class of organic compounds, with applications spanning from dyes and pigments to pharmaceuticals and organic electronics.[1][2] The introduction of amino groups into the anthraquinone core significantly modulates its electronic and photophysical properties, making these derivatives highly valuable as intermediates in chemical synthesis.[1][3] Specifically, 2,6-Bis(diphenylamino)anthracene-9,10-dione, with the molecular formula C38H26N2O2, is a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to its potential as an organic charge transfer compound.[4][5]

The three-dimensional arrangement of molecules in the solid state, as determined by crystal structure analysis, is paramount in understanding and predicting the material's bulk properties. This guide will provide a detailed exposition of the experimental and computational workflow required to achieve a comprehensive understanding of the crystal structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Synthesis and Crystal Growth: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione

The synthesis of the title compound can be approached through a multi-step process, beginning with the readily available 2,6-diaminoanthraquinone. A plausible and efficient synthetic route involves a double Buchwald-Hartwig amination reaction.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-purged glovebox, a 100 mL Schlenk flask is charged with 2,6-diaminoanthraquinone (1.0 mmol), iodobenzene (2.5 mmol), palladium(II) acetate (0.04 mmol), Xantphos (0.06 mmol), and cesium carbonate (3.0 mmol).

-

Solvent Addition: Anhydrous toluene (40 mL) is added, and the flask is sealed.

-

Reaction Execution: The reaction mixture is heated to 110 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane (50 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: A variety of solvents (e.g., toluene, chloroform, dichloromethane, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and show reduced solubility at room temperature.

-

Crystallization Setup: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a toluene/ethyl acetate mixture) at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered through a syringe filter into a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Well-formed single crystals are carefully harvested using a nylon loop and immediately prepared for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure.

Workflow:

-

Structure Solution: The initial crystal structure is solved using direct methods or dual-space algorithms. This provides an initial model of the atomic positions.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and correctness.

Hypothetical Results and Discussion

Based on the known structures of similar aminoanthraquinone derivatives, we can anticipate the key structural features of 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound.

| Parameter | Hypothetical Value |

| Chemical formula | C38H26N2O2 |

| Formula weight | 542.62 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.5, 15.2, 18.1 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 2850 |

| Z | 4 |

| Density (calculated) | 1.26 g/cm³ |

| Absorption coefficient (μ) | 0.08 mm⁻¹ |

| F(000) | 1136 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The molecule is expected to adopt a non-planar conformation. The central anthracene-9,10-dione core is likely to be nearly planar, while the two diphenylamino substituents will be twisted with respect to this plane. The degree of twisting, defined by the C-C-N-C torsion angles, will be a key structural feature, influencing the extent of electronic communication between the donor (diphenylamino) and acceptor (anthraquinone) moieties.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice will be governed by a network of weak intermolecular interactions. Given the molecular structure, the following interactions are anticipated:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are expected to act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic C-H groups of neighboring molecules.

-

π-π Stacking: The planar anthraquinone cores may engage in offset π-π stacking interactions, contributing to the stability of the crystal packing.

-

C-H···π Interactions: The electron-rich phenyl rings of the diphenylamino groups could participate in C-H···π interactions with adjacent molecules.

Figure 1: A comprehensive workflow for the .

Applications and Structure-Property Correlations

The detailed structural information obtained from this analysis will be invaluable for understanding the material's properties. For instance:

-

Organic Electronics: The molecular conformation and intermolecular packing will directly impact charge transport mobility. A high degree of π-π stacking is often correlated with enhanced charge transport.

-

Photophysics: The torsion angles between the diphenylamino groups and the anthraquinone core will influence the intramolecular charge transfer characteristics, which in turn determine the material's absorption and emission properties.[5]

Figure 2: A schematic representation of potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive and self-validating methodology for the . By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a high-quality crystal structure. The subsequent analysis of the molecular and supramolecular features will provide critical insights into the structure-property relationships of this promising organic material, thereby guiding its future applications in organic electronics and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Methods for functionalization of anthraquinones | Russian Chemical Reviews [rcr.colab.ws]

- 3. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]

- 4. Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 [smolecule.com]

- 5. 2,6-bis(diphenylaMino)anthracene-9,10-dione | 868850-50-4 [chemicalbook.com]

An In-Depth Technical Guide to the Electrochemical Behavior of Diphenylamino-Substituted Anthraquinones

Introduction: The Anthraquinone Core as a Redox-Active Scaffold

The 9,10-anthraquinone (AQ) framework is a privileged structure in chemistry, renowned for its robust and reversible electrochemical properties.[1] This tricyclic aromatic dione undergoes a characteristic two-step, one-electron reduction process, forming a stable radical anion and subsequently a dianion.[2] This redox activity is central to its role in a vast array of applications, from industrial dyes and biological electron transfer to advanced materials for energy storage.[3][4] The electrochemical potential and kinetics of these redox events, however, are not immutable. They can be precisely tuned by strategic substitution on the anthraquinone core.

This guide focuses on a particularly compelling class of derivatives: diphenylamino-substituted anthraquinones. The introduction of the diphenylamino group, a strong electron-donating moiety, profoundly influences the electronic structure of the anthraquinone acceptor. This donor-acceptor (D-A) architecture leads to unique electrochemical and photophysical properties, making these compounds promising candidates for molecular electronics and redox-active materials.[2][5] Herein, we provide a comprehensive exploration of the synthesis, electrochemical characterization, and structure-property relationships of these fascinating molecules, grounded in field-proven insights and methodologies.

Synthesis of Diphenylamino-Substituted Anthraquinones

The primary route to synthesizing arylaminoanthraquinones involves the nucleophilic substitution of a leaving group, typically a halogen, on the anthraquinone ring with an amine.[6] The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for this transformation.

Experimental Protocol: Synthesis of 1-(Diphenylamino)-anthraquinone

This protocol describes a representative synthesis based on the principles of Ullmann condensation. The choice of a non-polar, high-boiling solvent facilitates the reaction, while the carbonate base is crucial for deprotonating the amine nucleophile.

Materials:

-

1-Chloroanthraquinone

-

Diphenylamine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Nitrobenzene (solvent)

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloroanthraquinone (1 equivalent), diphenylamine (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add a sufficient volume of nitrobenzene to ensure the reactants are fully suspended.

-

Reaction: Heat the mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol to precipitate the crude product.

-

Purification: Filter the crude product and wash thoroughly with ethanol to remove unreacted starting materials and solvent. The product is then washed with a dilute acid solution to remove any copper catalyst, followed by water until the washings are neutral.

-

Final Product: The resulting solid is dried under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield the pure diphenylamino-substituted anthraquinone.

This self-validating protocol relies on the distinct physical properties of the product compared to the starting materials, allowing for straightforward isolation and purification. The use of TLC provides in-process verification of the conversion.

Electrochemical Characterization: Probing the Redox Landscape

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules. It provides critical information about reduction and oxidation potentials, the reversibility of electron transfer events, and the stability of the generated species.

Core Principles of Anthraquinone Electrochemistry

Diphenylamino-anthraquinones, like their parent compound, typically exhibit two quasi-reversible one-electron reduction steps in aprotic media. The electron-donating diphenylamino group modulates the electron density of the anthraquinone core, thereby influencing the potentials at which these reductions occur.[2]

Impact of Diphenylamino Substitution

The substitution of an electron-donating diphenylamino group generally makes the anthraquinone moiety more difficult to reduce.[2] This is because the donor group increases the electron density on the acceptor core, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, a more negative potential is required to inject an electron. This effect results in a cathodic shift (to more negative values) of the reduction potentials compared to unsubstituted anthraquinone.

Conversely, the diphenylamino group itself can be oxidized at positive potentials. This gives these molecules an "ambipolar" character, meaning they can both accept and donate electrons.[2] The oxidation potential is highly dependent on the donor's strength; stronger donors are easier to oxidize.[2]

Data Presentation: Redox Potentials of Substituted Anthraquinones

The following table summarizes the electrochemical data for diphenylamino-substituted anthraquinones and related compounds, demonstrating the influence of the substituent and its position. All potentials are referenced against the Ferrocene/Ferrocenium (Fc+/Fc) couple, a standard internal reference in non-aqueous electrochemistry.

| Compound | E¹/₂ (0/–1) (V) | E¹/₂ (–1/–2) (V) | E¹/₂ (0/+1) (V) |

| Anthraquinone (Unsubstituted) | -1.32 | -1.78 | N/A |

| Anth-1-NPh₂ | -1.43 | -1.83 | 0.70 (irreversible) |

| Anth-2-NPh₂ | -1.43 | -1.83 | 0.81 (irreversible) |

| Anth-1-Phenox | -1.33 | -1.75 | 0.36 (reversible) |

| Anth-2-Phenox | -1.34 | -1.76 | 0.40 (reversible) |

| Data synthesized from M. K. Ram et al., 2018.[2] |

Analysis:

-

Reduction: As predicted, the diphenylamino-substituted compounds (Anth-1-NPh₂ and Anth-2-NPh₂) show first reduction potentials that are approximately 110 mV more negative than unsubstituted anthraquinone, indicating they are harder to reduce.[2]

-

Oxidation: The oxidation of the diphenylamino group occurs at positive potentials but is electrochemically irreversible, suggesting that the resulting radical cation is unstable and undergoes follow-up chemical reactions.[2]

-

Positional Isomerism: The position of the substituent (position 1 vs. 2) has a minimal effect on the reduction potentials but does influence the oxidation potential, with the 2-substituted isomer being slightly harder to oxidize.[2]

Experimental Protocol: Cyclic Voltammetry of Diphenylamino-Anthraquinones

This protocol provides a self-validating workflow for obtaining high-quality cyclic voltammograms.

Materials & Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Ag/AgNO₃

-

Counter Electrode: Platinum wire

-

Analyte: Diphenylamino-substituted anthraquinone (~1 mM solution)

-

Solvent: Anhydrous, electrochemically-grade dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Internal Standard: Ferrocene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrode Preparation: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse with deionized water and sonicate in ethanol to remove any residual polishing agent. Dry the electrode thoroughly.

-

Solution Preparation: Prepare a ~1 mM solution of the diphenylamino-anthraquinone analyte in the chosen solvent containing 0.1 M TBAPF₆.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared GCE as the working electrode, the Pt wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Initial Scan: Perform a CV scan over a wide potential window to identify the redox events of the analyte. A typical scan rate is 100 mV/s.

-

Data Acquisition: Once the redox peaks are identified, set the potential window to bracket the first and second reduction waves. Record the cyclic voltammogram.

-

Internal Referencing: After acquiring the data for the analyte, add a small amount of ferrocene to the solution. Record another CV and measure the potential of the Fc/Fc⁺ couple. All measured potentials for the analyte should be reported relative to this internal standard (E - E¹/₂ (Fc/Fc⁺)). This procedure corrects for potential drift in the reference electrode and allows for data comparison across different experiments and laboratories.

Conclusion and Future Outlook

The electrochemical behavior of diphenylamino-substituted anthraquinones is a rich field of study, defined by the interplay between the electron-accepting quinone core and the electron-donating amino substituent. The diphenylamino group predictably shifts the reduction potentials cathodically, a direct consequence of its electron-donating nature. This tuning capability is essential for the rational design of organic materials for applications in fields like redox flow batteries, where precise control over redox potentials is paramount for maximizing cell voltage and energy density.[7] Furthermore, the ambipolar redox characteristics open avenues for their use in organic electronics as charge-transport materials. Future research will likely focus on synthesizing derivatives with enhanced stability of the oxidized form to achieve fully reversible ambipolar behavior and on the electropolymerization of these monomers to create robust, redox-active thin films for sensor and energy storage applications.[2]

References

-

Ram, M. K., et al. (2018). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. Polymers, 10(11), 1236. Available at: [Link]

-

Wang, R., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry, 47(21), 10415-10423. Available at: [Link]

-

Kim, T., et al. (2021). Charge Transfer-Induced Torsional Dynamics in the Excited State of 2,6-Bis(diphenylamino)anthraquinone. The Journal of Physical Chemistry C, 125(3), 1963–1971. Available at: [Link]

-

ResearchGate. (n.d.). Redox reactions of anthraquinone (a) and ferrocene (b). [Image]. Available at: [Link]

-

ChemRxiv. (2021). Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. Available at: [Link]

-

Cambridge Open Engage. (2021). Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. Available at: [Link]

-

Zarzeczańska, D., et al. (2014). Cyclic voltammograms of anthraquinone derivatives. [Image]. ResearchGate. Available at: [Link]

-

Bachman, J. E., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. The Journal of Physical Chemistry A, 118(38), 8852-8860. Available at: [Link]

-

Harvard DASH. (n.d.). A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. Available at: [Link]

-

PubMed. (2014). Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. Available at: [Link]

-

PubMed Central. (2021). Recent total syntheses of anthraquinone-based natural products. Available at: [Link]

-

PubMed. (2025). Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Anthraquinone dyes. Available at: [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of 1-aminoanthraquinone and compounds 7, 8, and 12... [Image]. Available at: [Link]

- Google Patents. (n.d.). US1898750A - Manufacture of anthraquinone derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US1898750A - Manufacture of anthraquinone derivatives - Google Patents [patents.google.com]

- 7. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Frontier Orbitals of 2,6-Bis(diphenylamino)anthracene-9,10-dione: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione. This molecule, a derivative of the anthraquinone core, is of significant interest for its potential applications in organic electronics, where the HOMO-LUMO gap is a critical parameter governing its optoelectronic properties. This document details the computational methodology, rooted in Density Functional Theory (DFT), and offers a step-by-step protocol for researchers and professionals in the fields of computational chemistry, materials science, and drug development. The causality behind experimental choices is elucidated to ensure a robust and reproducible theoretical investigation.

Introduction: The Significance of the HOMO-LUMO Gap

The electronic and optical properties of organic molecules are fundamentally dictated by the arrangement and energies of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that influences a molecule's chemical reactivity, kinetic stability, and its behavior in electronic devices.[1] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, and it is a key factor in determining the color and efficiency of organic light-emitting diodes (OLEDs) and the performance of organic photovoltaics (OPVs).[2]

2,6-Bis(diphenylamino)anthracene-9,10-dione is a donor-acceptor type molecule. The electron-donating diphenylamino groups are attached to the electron-accepting anthraquinone core. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the functionality of many organic electronic materials.[3][4][5][6] A thorough understanding of the HOMO-LUMO gap of this molecule is therefore paramount for predicting its behavior and designing new materials with tailored properties.

This guide will walk through a theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[1]

Computational Methodology: A Self-Validating System

The theoretical investigation of the electronic properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione is centered around Density Functional Theory (DFT). DFT has proven to be a reliable and computationally efficient method for predicting the electronic structure and properties of large organic molecules.[7][8][9][10][11]

Choice of Functional and Basis Set: Balancing Accuracy and Efficiency

The selection of an appropriate functional and basis set is a critical step in any DFT calculation. For large organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has demonstrated a good balance of accuracy and computational cost.[7][8][9][10][11] It has been successfully employed in numerous studies of similar aromatic and donor-acceptor systems.[12][13]

The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electronic structure of organic molecules containing first- and second-row elements. The inclusion of a polarization function (d) on heavy atoms is essential for accurately describing the bonding in molecules with complex geometries.

This combination of B3LYP/6-31G(d) has been shown to provide reliable results for the geometry optimization and electronic properties of a wide range of organic compounds.[7][8][9][10][11]

Software Package

The calculations outlined in this guide can be performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.[2][14] GaussView can be used for building the molecule and visualizing the results.[2][14]

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the key steps for the theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Molecular Structure Creation

-

Launch GaussView: Open the GaussView application.

-

Build the Molecule: Construct the 2,6-Bis(diphenylamino)anthracene-9,10-dione molecule using the builder tool. The molecular formula is C38H26N2O2.

-

Initial Cleaning: Perform an initial "Clean" of the structure within GaussView to obtain a reasonable starting geometry.

Geometry Optimization

-

Open Gaussian Calculation Setup: From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."

-

Job Type: Set the "Job Type" to "Optimization."

-

Method:

-

Functional: Select "DFT" and choose the "B3LYP" functional.

-

Basis Set: Select the "6-31G(d)" basis set.

-

-

Title: Assign a descriptive title to the calculation (e.g., "2,6-BDPAA_Opt").

-

Submit the Calculation: Save the input file and submit it to Gaussian for calculation. This step will determine the lowest energy conformation of the molecule.

HOMO-LUMO Gap Calculation and Visualization

-

Open the Optimized Structure: Once the optimization is complete, open the resulting log file in GaussView.

-

Open Gaussian Calculation Setup: Go to "Calculate" -> "Gaussian Calculation Setup."

-

Job Type: Set the "Job Type" to "Energy."

-

Method: Use the same B3LYP/6-31G(d) method as in the optimization.

-

Additional Keywords: In the "Additional Keywords" section, add IOP(6/7=3) to ensure the molecular orbitals are printed in the output file.[15]

-

Submit the Calculation: Save and submit the input file.

-

Analyze the Output:

-

Open the output file (.log or .out) with a text editor or within GaussView.

-

Search for "Alpha Orbital Energies" to find the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

-

The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: ΔE = E_LUMO - E_HOMO.

-

-

Visualize the Orbitals:

-

In GaussView, open the checkpoint file (.chk) from the energy calculation.

-

Go to "Results" -> "Surfaces/Contours."

-

In the "Cubes" tab, select "New Cube."

-

Choose "HOMO" and "LUMO" from the dropdown menu to generate the surfaces for these orbitals. This will provide a visual representation of the electron density distribution in the frontier orbitals.

-

Visualization of the Computational Workflow

The following diagram illustrates the workflow for the theoretical investigation of the HOMO-LUMO gap.

Expected Results and Data Presentation

The calculations will yield the optimized geometry of 2,6-Bis(diphenylamino)anthracene-9,10-dione, the energies of its frontier molecular orbitals, and the HOMO-LUMO gap. The visualization of the HOMO and LUMO will provide insights into the nature of the electronic transitions. It is expected that the HOMO will be localized primarily on the electron-donating diphenylamino groups, while the LUMO will be concentrated on the electron-accepting anthraquinone core, which is characteristic of a molecule with strong intramolecular charge transfer character.

The quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

| Parameter | Value |

| Computational Method | |

| Functional | B3LYP |

| Basis Set | 6-31G(d) |

| Calculated Energies | |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (ΔE) | |

| ΔE (eV) | Calculated Value |

Conclusion

This technical guide has provided a detailed and robust protocol for the theoretical investigation of the HOMO-LUMO gap of 2,6-Bis(diphenylamino)anthracene-9,10-dione using Density Functional Theory. By following the outlined steps, researchers can obtain valuable insights into the electronic properties of this promising organic material. The emphasis on the rationale behind the chosen methodology ensures a self-validating and scientifically sound computational experiment. The presented workflow can be adapted for the study of other similar donor-acceptor molecules, contributing to the rational design of new materials for advanced applications in organic electronics and beyond.

References

-

Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis [Video]. YouTube. [Link]

-

Chemical Science Teaching. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Video]. YouTube. [Link]

- Morgado, C. A., et al. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv.

-

SB. (2023, October 3). How to Calculate HOMO LUMO Energy Gap [Video]. YouTube. [Link]

- Iwanaga, T., et al. (2016). Intramolecular Charge-Transfer Interaction of Donor-Acceptor-Donor Arrays Based on Anthracene Bisimide. The Journal of Organic Chemistry, 81(10), 4076-4080.

-

Quantum GuruJi. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

- Iwanaga, T., et al. (2016). Intramolecular Charge-Transfer Interaction of Donor–Acceptor–Donor Arrays Based on Anthracene Bisimide. The Journal of Organic Chemistry, 81(10), 4076-4080.

- Al-Otaibi, J. S., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(7), 3644-3653.

- Al-Otaibi, J. S., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.

- S, A., et al. (2020). Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission. New Journal of Chemistry, 44(35), 15063-15071.

- Parks, B., & Wang, L. (n.d.). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene.

- Jayashantha, S. (2016, July 19). How do I carry out DFT calculations on Gaussian 9?

- Al-Otaibi, J. S., et al. (n.d.). B3LYP/6-31G (d, p) optimized structures under study.

- Al-Otaibi, J. S., et al. (n.d.). Optimized geometries at B3LYP/6-31 G (d, p) level of density functional theory.

- Kochi, J. K., & Rathore, R. (1996). Charge-Transfer Photochemistry from the Donor-Acceptor Complexes of Anthracenes with Tetranitromethane. EngagedScholarship@CSU.

- Lee, J., et al. (2019). Investigation of Intramolecular Through-Space Charge-Transfer States in Donor–Acceptor Charge-Transfer Systems. Journal of the American Chemical Society, 141(25), 9993-10002.

- Ali, M. A., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Advances in Chemical Engineering and Science, 8(4), 225-241.

Sources

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. youtube.com [youtube.com]

- 3. Intramolecular Charge-Transfer Interaction of Donor-Acceptor-Donor Arrays Based on Anthracene Bisimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. "Charge-Transfer Photochemistry from the Donor-Acceptor Complexes of An" by John Masnovi and J. K. Kochi [engagedscholarship.csuohio.edu]

- 7. scispace.com [scispace.com]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

spectroscopic data (NMR, IR, UV-Vis) for 2,6-Bis(diphenylamino)anthracene-9,10-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione

Executive Summary: This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize 2,6-Bis(diphenylamino)anthracene-9,10-dione, a significant organic compound in the field of optoelectronics.[1] Intended for researchers, chemists, and materials scientists, this document synthesizes the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. By integrating theoretical foundations with practical considerations, this guide serves as a comprehensive resource for the structural elucidation and verification of this complex, multi-branched chromophore.

Introduction: The Molecular Architectonics of an Optoelectronic Material

2,6-Bis(diphenylamino)anthracene-9,10-dione is a sophisticated organic molecule built upon a rigid anthracene-9,10-dione core. This central unit acts as an electron acceptor, which is symmetrically substituted at the 2 and 6 positions with electron-donating diphenylamino groups. This "push-pull" electronic structure is fundamental to its utility in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The compound's performance in such devices is intrinsically linked to its molecular structure and purity. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a critical component of research and development, ensuring the material's identity and integrity.[3]

The molecular structure, with its combination of a planar quinone system and bulky, twisted amine substituents, presents a unique spectroscopic fingerprint. This guide will deconstruct the expected data from NMR, IR, and UV-Vis spectroscopy to provide a holistic understanding of the molecule.

Caption: Molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione.

Spectroscopic Characterization: An Integrated Workflow

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR identifies the number of unique carbon atoms.

Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, due to potential aggregation of planar aromatic systems, dimethyl sulfoxide (DMSO-d₆) can also be used and may provide sharper signals. The choice of solvent can slightly alter chemical shifts.

-

Technique: Standard ¹H and ¹³C acquisitions are necessary. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, especially in the crowded aromatic region.

Sample Preparation Protocol

-

Weighing: Accurately weigh 5-10 mg of the dried compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Homogenization: Gently agitate or sonicate the tube until the sample is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.

-

Analysis: Place the NMR tube in the spectrometer's probe and acquire the data.

Predicted Spectral Data and Interpretation

Due to the molecule's C₂ symmetry, the number of expected signals is halved. The diphenylamino groups are expected to undergo rapid rotation at room temperature on the NMR timescale, making the two phenyl rings on each nitrogen equivalent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Anthraquinone H (H1, H5, H4, H8) | ~8.0 - 8.3 | ~127 - 135 | Protons on the quinone core are deshielded by the carbonyl groups and aromatic currents.[4] |

| Anthraquinone H (H3, H7) | ~7.5 - 7.8 | ~120 - 125 | Protons adjacent to the amino-substituted carbons. |

| Diphenylamino H (ortho, meta, para) | ~7.0 - 7.4 | ~120 - 130 | Standard aromatic region for phenyl groups. Overlapping multiplets are expected. |

| Quaternary C (C=O) | - | ~182 - 184 | Characteristic chemical shift for quinone carbonyl carbons.[4] |

| Quaternary C (C-N) | - | ~145 - 150 | Aromatic carbon directly attached to the electron-donating nitrogen atom. |

| Other Quaternary C | - | ~130 - 140 | Remaining non-protonated carbons in the aromatic system. |

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Rationale

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the quinone C=O groups and the C-N linkages.

Experimental Choices:

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal preparation. The traditional Potassium Bromide (KBr) pellet method is also effective.

Sample Preparation Protocol (ATR)

-

Sample Placement: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Spectral Data and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic rings and the key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1670 - 1680 | C=O Stretch | Anthraquinone Carbonyl | Confirms the presence of the quinone moiety. The position indicates a conjugated ketone.[5] |

| ~3030 - 3080 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic rings. |

| ~1580 - 1600 | C=C Stretch | Aromatic C=C | Strong absorptions characteristic of the aromatic backbone. |

| ~1310 - 1360 | C-N Stretch | Aryl Amine | Confirms the linkage between the diphenylamino groups and the anthracene core.[5] |

| ~700 - 900 | C-H Bend | Aromatic C-H (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

UV-Visible (UV-Vis) Spectroscopy

Theoretical Principles and Experimental Rationale

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, the extensive π-conjugated system gives rise to strong absorptions in the visible region. The key feature is an intramolecular charge transfer (ICT) band, where electronic excitation moves electron density from the diphenylamino "donor" groups to the anthraquinone "acceptor" core.

Experimental Choices:

-

Solvent: A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) should be used. The position of the ICT band is often sensitive to solvent polarity (a phenomenon known as solvatochromism), providing strong evidence for its charge-transfer nature.[1]

Sample Preparation Protocol

-

Stock Solution: Prepare a concentrated stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade toluene).

-

Dilution: Prepare a dilute solution (typically in the micromolar range) from the stock solution in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Blank Correction: Use a cuvette containing only the pure solvent to record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of the sample solution.

Spectral Data and Interpretation

The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.

Table 3: UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Notes |

|---|---|---|---|

| π → π* | ~300 - 400 | High | Transitions localized on the aromatic system, similar to the parent anthraquinone.[6] |

| ICT | ~450 - 550 | Moderate to High | The lowest energy band, responsible for the compound's color. A λₘₐₓ of 449 nm has been reported in toluene.[7] This band is expected to red-shift in more polar solvents. |

Integrated Spectroscopic Analysis: A Coherent Structural Picture

The true analytical power is realized when data from all three techniques are integrated. This holistic approach provides a self-validating system for structural confirmation.

Caption: Summary of how different spectroscopic features confirm the molecular structure.

-

IR spectroscopy confirms the presence of the core functional groups: the quinone C=O and the aryl C-N bonds.

-

UV-Vis spectroscopy confirms the existence of a large, conjugated π-system and provides evidence for the crucial donor-acceptor electronic structure through the prominent ICT band.

-

NMR spectroscopy maps out the precise carbon-hydrogen skeleton, confirms the substitution pattern through chemical shifts and coupling, and establishes the overall symmetry of the molecule.

Together, these three spectroscopic pillars provide an unambiguous and comprehensive characterization of 2,6-Bis(diphenylamino)anthracene-9,10-dione, validating its structure and providing a benchmark for purity assessment in research and manufacturing.

References

-

PubChem. 2,6-Bis(diphenylamino)anthracene-9,10-dione. [Link]

- Demir, E., & Sancak, K. (2014). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Journal of the Chemical Society of Pakistan.

- Kim, H. M., et al. (2007). Two-photon Absorption Properties of 9,10-Disubstituted 2,6-Bis(p-dihexylaminostyryl)Anthracene Derivatives.

-

Younes, E. A., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. [Link]

-

NIST. 9,10-Anthracenedione - UV/Visible spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. Anthracene-9,10-dione, 1,4-bis(dodecylamino)-. [Link]

-

NIST. 9,10-Anthracenedione - IR Spectrum. NIST Chemistry WebBook. [Link]

-

Mohanlall, V., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba. ResearchGate. [Link]

Sources

- 1. 2,6-Bis(diphenylamino)anthracene-9,10-dione | 868850-50-4 | Benchchem [benchchem.com]

- 2. Buy 9,10-Anthracenedione, 2,6-bis[4-(diphenylamino)phenyl]- | 1640978-33-1 [smolecule.com]

- 3. 2,6-bis(diphenylaMino)anthracene-9,10-dione | 868850-50-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 9,10-Anthracenedione [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

A Technical Guide to the Solubility and Aggregation Behavior of 2,6-Bis(diphenylamino)anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Physicochemical Nuances of a Promising Anthraquinone Derivative

2,6-Bis(diphenylamino)anthracene-9,10-dione, a prominent member of the aminoanthraquinone class of compounds, has garnered significant interest for its potential applications in diverse fields, including organic electronics and medicinal chemistry.[1][2][3] Its extended π-conjugated system, arising from the fusion of the anthracene-9,10-dione core with diphenylamino substituents, imparts unique photophysical and electrochemical properties. However, the effective translation of these properties into practical applications is intrinsically linked to a thorough understanding of its solubility and aggregation behavior. These fundamental physicochemical characteristics govern a multitude of critical parameters, from reaction kinetics and purification efficiency in synthesis to bioavailability and efficacy in biological systems.

This in-depth technical guide provides a comprehensive exploration of the principles and experimental methodologies for characterizing the solubility and aggregation of 2,6-Bis(diphenylamino)anthracene-9,10-dione. By synthesizing established principles of physical organic chemistry with practical, field-proven experimental protocols, this document aims to empower researchers to rationally approach the formulation and application of this and structurally related compounds.

Section 1: Deciphering the Solubility Profile

The solubility of an organic compound is a complex interplay between the intermolecular forces of the solute and the solvent. For 2,6-Bis(diphenylamino)anthracene-9,10-dione, its large, rigid, and aromatic structure, coupled with the presence of polarizable amino and carbonyl groups, results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Underpinnings: "Like Dissolves Like" in the Context of a Complex Aromatic System